Triethoxy(sec-butyl)silane
Overview
Description
Triethoxy(sec-butyl)silane is an organosilicon compound with the chemical formula C10H24O3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the production of coatings, adhesives, and sealants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethoxy(sec-butyl)silane can be synthesized through the hydrosilylation reaction of sec-butylsilane with triethoxysilane. The reaction typically requires a platinum-based catalyst and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow reactor. The process involves the reaction of sec-butylsilane with ethanol in the presence of a copper catalyst. The reaction is carried out at elevated temperatures (150-200°C) and pressures (10-20 atm) to achieve high yields. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Triethoxy(sec-butyl)silane undergoes various types of chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Hydrolysis: Reaction with water to form silanols and ethanol.
Condensation: Formation of siloxane bonds through the elimination of ethanol.
Common Reagents and Conditions
Hydrosilylation: Platinum or rhodium catalysts, temperatures of 50-100°C, inert atmosphere.
Hydrolysis: Water or aqueous solutions, ambient temperature.
Condensation: Acid or base catalysts, temperatures of 25-100°C.
Major Products Formed
Hydrosilylation: Organosilicon compounds with Si-C bonds.
Hydrolysis: Silanols and ethanol.
Condensation: Siloxanes and ethanol.
Scientific Research Applications
Triethoxy(sec-butyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules and surfaces for improved biocompatibility.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Industry: Applied in the production of coatings, adhesives, sealants, and as a coupling agent in composite materials.
Mechanism of Action
The mechanism of action of triethoxy(sec-butyl)silane involves the formation of strong covalent bonds with both organic and inorganic substrates. The silicon atom in the compound can form bonds with oxygen, carbon, and other elements, allowing it to act as a bridge between different materials. This property is particularly useful in the development of coatings and adhesives, where strong adhesion is required.
Comparison with Similar Compounds
Similar Compounds
- Triethoxysilane
- Trimethoxysilane
- Triethylsilane
- Phenylsilane
Uniqueness
Triethoxy(sec-butyl)silane is unique due to its sec-butyl group, which provides steric hindrance and affects the reactivity of the compound. This makes it more selective in certain reactions compared to other similar compounds. Additionally, the presence of three ethoxy groups allows for efficient hydrolysis and condensation reactions, making it a versatile reagent in various applications.
Properties
IUPAC Name |
butan-2-yl(triethoxy)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O3Si/c1-6-10(5)14(11-7-2,12-8-3)13-9-4/h10H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJIYGHLYACICO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)[Si](OCC)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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